Morpholine-4-carbothioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine-4-carbothioyl chloride: is a chemical compound with the molecular formula C5H8ClNOS. It is a derivative of morpholine, a heterocyclic amine, and contains a carbothioyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-4-carbothioyl chloride can be synthesized through the reaction of morpholine with thiophosgene. The reaction typically involves the use of an organic solvent such as toluene or xylene and is carried out under controlled temperature conditions, usually between 50°C and 150°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Morpholine-4-carbothioyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding morpholine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form morpholine-4-carbothioamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed:
Morpholine Derivatives: Depending on the nucleophile used, various morpholine derivatives can be synthesized.
Hydrolysis Products: Morpholine-4-carbothioamide and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Chemistry: Morpholine-4-carbothioyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions.
Industry: In industrial applications, this compound is used in the production of corrosion inhibitors, surfactants, and other specialty chemicals. Its reactivity makes it a valuable compound for various manufacturing processes .
Mechanism of Action
The mechanism of action of morpholine-4-carbothioyl chloride involves its reactivity with nucleophiles. The carbothioyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
Morpholine-4-carbothioamide: A hydrolysis product of morpholine-4-carbothioyl chloride.
Morpholine-4-carbonyl chloride: Another derivative of morpholine with a carbonyl chloride functional group.
Uniqueness: this compound is unique due to its carbothioyl chloride functional group, which imparts distinct reactivity compared to other morpholine derivatives. This reactivity makes it particularly useful in the synthesis of sulfur-containing compounds and in applications requiring strong electrophiles .
Properties
IUPAC Name |
morpholine-4-carbothioyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNOS/c6-5(9)7-1-3-8-4-2-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYPMLVPRQOPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504842 |
Source
|
Record name | Morpholine-4-carbothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-44-0 |
Source
|
Record name | Morpholine-4-carbothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.